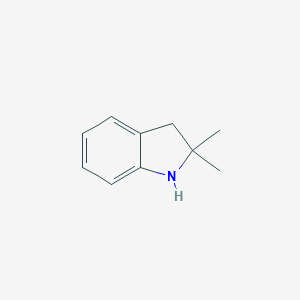

2,2-Dimethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCOLBXGORCBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18023-30-8 | |

| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Reactivity of 2,2-Dimethylindoline

Abstract

The 2,2-dimethylindoline scaffold is a significant structural motif in medicinal chemistry and materials science, prized for its conformational rigidity and synthetic versatility. As a "privileged structure," it serves as a core component in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, including adaptations of the Fischer Indole Synthesis and modern reductive cyclization strategies. Furthermore, it details the key chemical transformations of the indoline core, such as dehydrogenation, N-functionalization, and electrophilic aromatic substitution. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel indoline-based molecules.

Introduction

The indoline (2,3-dihydroindole) framework is a cornerstone in heterocyclic chemistry, forming the structural basis for numerous natural products and pharmaceuticals.[1] The introduction of a gem-dimethyl group at the C2 position imparts unique properties, most notably the prevention of C2-oxidation or epimerization and the introduction of a defined three-dimensional conformation. These characteristics make this compound a highly sought-after building block in drug discovery programs, where precise control over molecular shape and metabolic stability is paramount. For instance, selective Janus kinase (JAK) inhibitors incorporating complex indoline scaffolds have been developed for various disease treatments.[2]

This guide offers a senior application scientist's perspective on the synthesis and manipulation of this important scaffold. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, providing insights into why specific reagents and conditions are chosen. The methodologies presented are designed to be robust and reproducible, reflecting the standards of trustworthiness required in a drug development setting.

Synthesis of the this compound Core

The construction of the 2,2-disubstituted indoline core has historically presented a synthetic challenge.[3] However, several reliable strategies have emerged, ranging from classic named reactions to modern catalytic methods.

Fischer Indole Synthesis Adaptation

Expertise & Rationale: The Fischer Indole Synthesis, discovered in 1883, is a powerful acid-catalyzed reaction that produces indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones).[4] While it classically yields indoles, the reaction can be intercepted at the indoline stage or the resulting indole can be subsequently reduced. For the synthesis of a 2,2-dimethyl substituted core, acetone is the logical ketone choice. The reaction proceeds through a key[5][5]-sigmatropic rearrangement, a thermally or acid-promoted process that is highly reliable for forming the crucial C-C bond.[6][7] The choice of acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical; Lewis acids are often preferred to Brønsted acids to minimize side reactions.[4]

Reaction Mechanism:

-

Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[4]

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a rearrangement analogous to a Cope rearrangement, forming a di-imine intermediate.[6]

-

Aromatization & Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a cyclic aminal.

-

Ammonia Elimination: The aminal eliminates a molecule of ammonia to yield the aromatic 2,2-dimethyl-2H-indole, which can then be reduced in a subsequent step to the target this compound.

Reductive Cyclization of o-Nitrophenyl Precursors

Expertise & Rationale: This strategy is one of the most direct and high-yielding methods for indoline synthesis. It relies on the chemical reduction of an ortho-substituted nitroarene. The key is the synthesis of a suitable precursor, such as 2-methyl-2-(2-nitrophenyl)propanenitrile or 1,1-dimethyl-2-(2-nitrophenyl)ethane. The nitro group is readily reduced to an amine under various conditions, most commonly catalytic hydrogenation. The resulting aniline derivative then undergoes a spontaneous or catalyzed intramolecular cyclization to form the indoline ring. This method avoids the high temperatures and harsh acidic conditions of the Fischer indole synthesis, making it compatible with a wider range of functional groups.[8]

Workflow:

-

Precursor Synthesis: An ortho-nitro-substituted aromatic compound is functionalized with a neopentyl-like group (e.g., via nucleophilic aromatic substitution or cross-coupling).

-

Catalytic Hydrogenation: The nitro precursor is subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9] This simultaneously reduces the nitro group to an amine and can reduce other functionalities if not controlled.

-

Intramolecular Cyclization: The in situ-generated amino group attacks an adjacent electrophilic center or a C-H bond is activated to close the five-membered ring.

-

Workup & Purification: Standard extraction and chromatographic purification yield the final product.

Protocol: Reductive Cyclization of 2-Methyl-2-(2-nitrophenyl)propanal

-

To a solution of 2-methyl-2-(2-nitrophenyl)propanal (1.0 eq) in ethanol (0.1 M) in a hydrogenation vessel, add 10% Pd/C catalyst (5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford this compound.

Key Reactions and Functionalization

Once synthesized, the this compound core can be elaborated through several key transformations.

Dehydrogenation to 2,2-Dimethyl-2H-indole

Expertise & Rationale: The conversion of an indoline to its corresponding indole is a fundamental oxidative transformation. For 2,2-disubstituted indolines, this yields a 2H-indole (or indolenine), which is a valuable electrophilic intermediate. Palladium-catalyzed aerobic oxidation is the state-of-the-art method for this process.[10][11] It offers mild reaction conditions, uses molecular oxygen as the terminal oxidant (environmentally benign), and proceeds with high efficiency. The mechanism is believed to proceed via coordination of the palladium(II) catalyst to the indoline nitrogen, followed by a sequence of C-H activation and reductive elimination.[10]

Protocol: Pd-Catalyzed Aerobic Dehydrogenation

-

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMSO (0.2 M), add Pd(OAc)₂ (5 mol%).

-

Heat the reaction mixture to 80-100 °C under an atmosphere of air or oxygen (a balloon is often sufficient).

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a short plug of silica gel to remove the palladium catalyst.

-

Concentrate the filtrate and purify by column chromatography to yield 2,2-dimethyl-2H-indole.

N-Functionalization Reactions

Expertise & Rationale: The nitrogen atom of the indoline is a nucleophilic center that can be readily functionalized, which is a critical step for modulating the biological activity and physicochemical properties of the molecule. Standard N-acylation and N-alkylation reactions are typically straightforward. For more complex N-aryl or N-heteroaryl substitutions, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the method of choice due to its broad scope and high functional group tolerance.[12] The choice of base and ligand is crucial for the success of these couplings.

| Reaction Type | Reagents | Base | Catalyst/Ligand | Typical Conditions |

| N-Acylation | Acyl Chloride or Anhydride | Pyridine or Et₃N | None | DCM, 0 °C to rt |

| N-Alkylation | Alkyl Halide (e.g., MeI) | K₂CO₃ or NaH | None | DMF or ACN, rt to 60 °C |

| N-Arylation | Aryl Bromide or Triflate | NaOt-Bu or Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene, 110 °C |

| N-Boc Protection | (Boc)₂O | DMAP (cat.) | None | ACN or THF, rt |

Electrophilic Aromatic Substitution

Expertise & Rationale: The benzene portion of the indoline ring is electron-rich and can undergo electrophilic aromatic substitution. The nitrogen atom acts as a powerful ortho-, para-directing group.[13] However, under the strongly acidic conditions often required for these reactions (e.g., nitration or Friedel-Crafts), the nitrogen atom can be protonated, which deactivates the ring. Therefore, it is standard practice to first protect the nitrogen, typically as an amide or carbamate (e.g., N-acetyl or N-Boc). This protecting group moderates the activating effect of the nitrogen and directs substitution primarily to the para-position (C5) due to steric hindrance at the ortho-position (C7).

Protocol: C5-Nitration of N-Acetyl-2,2-dimethylindoline

-

To a solution of N-acetyl-2,2-dimethylindoline (1.0 eq) in acetic anhydride at -10 °C, add acetyl nitrate (prepared by adding fuming nitric acid to a cooled suspension of acetic anhydride) dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain N-acetyl-2,2-dimethyl-5-nitroindoline.

Asymmetric Synthesis via Kinetic Resolution

Expertise & Rationale: For applications in drug development, accessing single enantiomers of chiral molecules is often mandatory. For indolines substituted at the C2 position with two different groups, or for creating chiral quaternary centers, asymmetric methods are required. Kinetic resolution is a powerful technique that separates a racemate by having a chiral reagent or catalyst react faster with one enantiomer than the other.[14][15] The deprotonation of N-Boc-2-arylindolines using a chiral base system, such as n-butyllithium and (-)-sparteine, can selectively form a configurationally stable organolithium intermediate from one enantiomer, which can then be trapped with an electrophile.[15] This leaves the unreacted starting material enriched in the other enantiomer.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of novel chemical entities. A thorough understanding of its synthesis, from foundational methods like the Fischer indole synthesis to more modern reductive cyclizations, is essential for its effective utilization. Furthermore, mastery of its key reactions—including dehydrogenation, N-functionalization, and regioselective aromatic substitution—allows for the precise tailoring of its structure to achieve desired physicochemical and pharmacological profiles. The advanced application of asymmetric techniques further expands the utility of this scaffold, enabling the creation of stereochemically pure compounds for sophisticated biological applications. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this compound and its derivatives into their research and development programs.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

ACS Publications. Template for Electronic Submission to ACS Journals. [Link]

-

Canadian Journal of Chemistry. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

-

National Institutes of Health (NIH). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

- Google Patents.

-

ResearchGate. (PDF) Indoline Dehydrogenation. [Link]

-

Knowledge UChicago. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic- Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+) -. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. [Link]

-

National Institutes of Health (NIH). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. [Link]

-

White Rose Research Online. Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. [Link]

-

ResearchGate. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

-

HETEROCYCLES. electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. [Link]

-

PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [Link]

-

ResearchGate. ChemInform Abstract: Dimethyldioxirane Oxidation of N-Substituted-2-methylindoles to Indoxyls and Bisindoxyls. [Link]

-

National Institutes of Health (NIH). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. [Link]

-

ResearchGate. Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. [Link]

-

PubMed Central. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Chromatography Online. Drug Development Process: Nonclinical Development of Small-Molecule Drugs. [Link]

-

PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]

- 10. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,2-Dimethylindoline

An In-depth Technical Guide to 2,2-Dimethylindoline

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound is a heterocyclic aromatic organic compound belonging to the indoline family. Its structure is characterized by a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with two methyl groups geminally substituted at the C2 position. This unique structural motif imparts a combination of rigidity and three-dimensionality that makes it a valuable building block in medicinal chemistry and materials science. The presence of the dimethyl groups at the C2 position sterically hinders aromatization to the corresponding indole, conferring greater stability and distinct reactivity compared to its unsaturated counterpart. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below, providing a foundational dataset for its application in research and development.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molar Mass | 147.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 90-92 °C at 13 Torr | [1] |

| Melting Point | 138 °C | [1] |

| Density | 0.962 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.31 ± 0.60 (Predicted) | [2] |

| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane and toluene. | [3] |

Note: Some physical properties listed are for closely related isomers like 2,3-dimethylindoline, as specific experimental data for the 2,2-isomer can be limited. Predicted values are used where experimental data is unavailable.

Synthesis and Reactivity: Constructing and Utilizing the Core

The synthesis of 2,2-disubstituted indolines has historically been a challenge. However, modern synthetic methodologies have provided robust pathways to access this valuable scaffold.

Synthetic Strategies

A notable method for constructing 2,2-disubstituted indolines involves the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols.[4] This[5][5] sigmatropic rearrangement provides efficient access to these structures and can transfer chirality with high fidelity, making it a powerful tool for enantioselective synthesis.[4] The choice of solvent and reagents is critical; for instance, the reaction often proceeds with excellent yields in toluene at elevated temperatures.[4]

Another approach involves the kinetic resolution of N-protected 2-arylindolines.[6][7] Deprotonation using a chiral base system, such as n-butyllithium and the chiral ligand sparteine, followed by an electrophilic quench, can yield highly enantioenriched 2,2-disubstituted indolines.[6][7]

Chemical Reactivity

The reactivity of this compound is centered around the secondary amine and the aromatic ring.

-

N-Functionalization: The nitrogen atom is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation. These modifications are crucial for tuning the molecule's properties for specific applications, such as modulating its pharmacokinetic profile in drug candidates.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating, ortho-, para-directing indoline ring system.

Spectroscopic Characterization: Identifying the Signature

Unambiguous identification of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the C3 methylene protons, the C2 gem-dimethyl protons, and the N-H proton. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm). The two methyl groups at C2 would give a characteristic singlet integrating to six protons, likely in the upfield region (around 1.2-1.5 ppm). The C3 methylene protons would appear as a singlet integrating to two protons. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms. The two methyl carbons will appear at high field, while the aromatic carbons will be found in the 110-150 ppm range. The quaternary C2 carbon will also be identifiable.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include:

-

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ due to the methyl and methylene groups.[10]

-

C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ from the aromatic ring.

-

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₁₀H₁₃N), the molecular ion peak (M⁺) would be observed at an m/z of 147. Common fragmentation pathways would involve the loss of a methyl group (M-15) leading to a stable ion.

Applications in Drug Discovery and Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds. The 2,2-disubstituted motif offers a way to introduce a quaternary center, which can be advantageous for several reasons:

-

Metabolic Stability: The gem-dimethyl group can block potential sites of metabolism, increasing the compound's half-life in vivo.

-

Improved Physicochemical Properties: The substitution can influence solubility and lipophilicity, which are key parameters in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

-

Fine-tuning of Receptor Binding: The three-dimensional arrangement of the substituents can be optimized for specific interactions with biological targets.

Indoline derivatives have been investigated for a wide range of therapeutic areas, and the this compound core serves as a versatile starting point for the synthesis of novel drug candidates.[14][15]

Experimental Protocols

General Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent analysis of a this compound derivative.

Caption: Workflow for Synthesis and Characterization.

Protocol: N-Alkylation of this compound

Causality: This protocol describes a standard procedure for adding an alkyl group to the nitrogen atom. The use of a base like potassium carbonate is essential to deprotonate the secondary amine, making it a more potent nucleophile to attack the alkyl halide. An aprotic polar solvent like DMF facilitates the Sₙ2 reaction.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Reagent Addition: Add the desired alkyl halide (e.g., iodomethane, 1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.

-

Validation: Confirm the structure of the purified product using NMR, IR, and MS as described in Section 4.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting.[16]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[5][17]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[5] The compound may be air-sensitive.[5]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[18]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes.[16][17] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.

Conclusion

This compound is a structurally significant heterocyclic compound with a growing presence in the fields of organic synthesis and medicinal chemistry. Its unique physical and chemical properties, stemming from the gem-disubstituted C2 position, offer distinct advantages in the design of novel molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is paramount for researchers aiming to leverage this scaffold in drug discovery and other advanced applications. This guide has provided a technical foundation to support and inspire further investigation into this versatile molecular building block.

References

-

ChemBK. This compound. [Link]

-

MATERIAL SAFETY DATA SHEET. Dow AgroSciences LLC. [Link]

- Google Patents.

-

Knowledge UChicago. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic- Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A. [Link]

-

PubChem - NIH. 2,3-Dimethylindole. [Link]

-

Solubility of Things. 2,3-Dimethylindole. [Link]

-

PubChem - NIH. 2,2-Dimethyl-2,3-dihydro-1H-isoindol-2-ium bromide. [Link]

-

PMC - NIH. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. [Link]

-

PMC - PubMed Central. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. [Link]

-

White Rose Research Online. Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

ChemSynthesis. 1,2-dimethylindoline. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

PubChem - NIH. 1,2-Dimethylindoline. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

PubChem - NIH. 2,2-Dimethyl-1,2-dihydroquinoline. [Link]

-

ResearchGate. Reactivity of C4-indolyl substituted 1,4-dihydropyridines toward superoxide anion (O-2((center dot)under-bar)) in dimethylsulfoxide. [Link]

-

TCI Chemicals. 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6'-nitrobenzopyrylospiran. [Link]

-

ResearchGate. Reaction of enamino pyrrolidide and piperidide of 2,2-dimethyl-1,2,3,4-tetrahydrobenz[f]isoquinoline series with ninhydrin. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of 2,2-dimethylpropane. [Link]

-

BioDuro. Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success. [Link]

-

Wikipedia. 2,2-Dimethoxypropane. [Link]

-

PMC - NIH. Drug metabolism in drug discovery and development. [Link]

-

ResearchGate. Cyclodextrins in Drug Development: Challenging Multifunctional Excipients. [Link]

-

Mettler Toledo. Chemical-Based Drug Discovery and Development. [Link]

-

SpectraBase. 2,2-Dimethyloxirane - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Drug Development Inspired by Natural Products II. [Link]

-

Chemical Papers. IR and NMR Spectroscopic Investigation of 3-Halo-2,6- dimethylpyridine /V-Oxides and Their 4-Nitro Derivatives. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,3-DIMETHYLINDOLINE CAS#: 22120-50-9 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. fishersci.com [fishersci.com]

- 6. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. spectrabase.com [spectrabase.com]

- 9. chempap.org [chempap.org]

- 10. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. co.cowlitz.wa.us [co.cowlitz.wa.us]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. spectrumchemical.com [spectrumchemical.com]

The Therapeutic Potential of 2,2-Dimethylindoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indoline scaffold represents a privileged structural motif in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of biologically active molecules. Among its many variations, the 2,2-dimethylindoline core has emerged as a particularly promising framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound derivatives, detailing their synthesis, multifaceted biological activities, and underlying mechanisms of action. With a focus on their applications in oncology, infectious diseases, and neuroprotection, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule drug candidates. We will delve into established experimental protocols for evaluating their efficacy and elucidate key signaling pathways modulated by this versatile chemical class, offering a roadmap for future research and development endeavors.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The indoline ring system, a saturated analog of indole, is a cornerstone in the design of pharmacologically active compounds. The introduction of gem-dimethyl substituents at the C2 position imparts a unique conformational rigidity and lipophilicity to the molecule. This structural feature can enhance binding affinity to biological targets, improve metabolic stability, and favorably influence cell permeability, making this compound a highly attractive starting point for the synthesis of new chemical entities.

The versatility of the this compound core allows for facile functionalization at various positions, including the nitrogen atom and the aromatic ring, enabling the generation of large and diverse chemical libraries for high-throughput screening. This guide will explore the synthetic strategies employed to create these derivatives and the subsequent evaluation of their biological potential.

Synthesis of this compound Derivatives

The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the Sonogashira coupling of a substituted ortho-aniline with a propargyl alcohol derivative, followed by an acid-mediated cyclization. This approach allows for the introduction of a variety of substituents on the aromatic ring, providing a diverse set of starting materials for further derivatization.

For instance, the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one, a closely related and biologically active analog, has been accomplished using a palladium-catalyzed Sonogashira coupling of an ortho-iodoaniline with 2-methylbut-3-yn-2-ol in an aqueous medium, followed by an acid-mediated cyclization. This methodology offers a robust and environmentally friendly route to this class of compounds.[1]

Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas. This section will focus on their anticancer, antimicrobial, and neuroprotective properties, providing detailed insights into their mechanisms of action and supporting data from preclinical studies.

Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. This compound derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.

The anticancer activity of indoline derivatives, including the 2,2-dimethyl substituted analogs, is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] Many of these kinases are overactive in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. For example, the indolin-2-one scaffold is a key feature of several approved tyrosine kinase inhibitors, such as Sunitinib.[3]

Derivatives of the related 2-oxoindoline structure have been shown to target VEGFR-2, a key mediator of angiogenesis, with IC50 values in the nanomolar range.[4] Furthermore, some indolin-2-one compounds have been found to inhibit thioredoxin reductase (TrxR), leading to increased oxidative stress and activation of the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, ultimately triggering apoptosis.[2]

Signaling Pathway: MAPK Activation by TrxR Inhibition

Caption: Inhibition of TrxR by this compound derivatives leads to apoptosis.

The cytotoxic potential of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound | DLD-1 (Colon Cancer) IC50 (µM) | NCI-N87 (Gastric Cancer) IC50 (µM) |

| 13a | >100 | >100 |

| 13b | 4.8 | 6.4 |

| 13c | 7.4 | 10.3 |

| 13d | 5.2 | 7.8 |

| 13e | 12.6 | 18.2 |

| 13f | 2.9 | 4.1 |

| 13g | 8.1 | 11.5 |

| 13h | 3.5 | 5.3 |

| 13i | 6.9 | 9.7 |

| 13j | 4.2 | 6.0 |

| 13k | >100 | >100 |

| 13l | 8.9 | 12.7 |

| Doxorubicin | 0.08 | 0.12 |

| Data adapted from a study on 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones.[1] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical priority. Indole and its derivatives have long been recognized for their antimicrobial properties, and recent studies have highlighted the potential of this compound compounds in this arena.

The antimicrobial mechanism of indoline derivatives can be multifaceted. One proposed mechanism for indolin-2-one nitroimidazole analogs involves a dual mode of action: the direct inhibition of topoisomerase IV, an essential enzyme for DNA replication, and the classic nitroimidazole mechanism of reductive bioactivation, which generates damaging reactive species.[5] Other potential mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of biofilm formation.[6][7]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Modulation of the Nrf2 pathway by this compound derivatives.

While specific EC50 values for the neuroprotective activity of this compound derivatives are not yet widely available in the literature, studies on related indole-based compounds have demonstrated their ability to protect neuronal cells from oxidative stress-induced cytotoxicity. For instance, in a study using H2O2-stimulated SH-SY5Y neuroblastoma cells, several indole derivatives significantly preserved cell viability. [8]

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 (500 µM) | 52.28 ± 1.77 |

| Compound 12 + H2O2 | 79.98 ± 3.15 |

| Compound 13 + H2O2 | 76.93 ± 6.11 |

| Compound 14 + H2O2 | 76.18 ± 0.74 |

| Compound 20 + H2O2 | 83.69 ± 3.22 |

| Compound 21 + H2O2 | 89.41 ± 5.03 |

| Compound 22 + H2O2 | 83.59 ± 1.83 |

Data adapted from a study on the neuroprotective effects of indole-based compounds. [8]

Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate their biological activities.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., DLD-1, NCI-N87) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Neuroprotective Activity: H2O2-Induced Oxidative Stress Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).

Protocol:

-

Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces significant but not complete cell death (e.g., 100-500 µM). Include control wells with cells only, cells with H2O2 only, and cells with the compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 4.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the compound and H2O2 to the viability of cells treated with H2O2 alone.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The evidence presented in this guide underscores the potential of these derivatives as anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its physicochemical properties through targeted modifications, makes it an attractive platform for further drug discovery efforts.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of this compound derivatives are crucial to identify compounds with improved potency and selectivity.

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more effective therapies.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

References

- [Reference to a relevant scientific paper on antimicrobial MIC values]

- DMF activates Nrf2 pathway and upregulates downstream antioxidant...

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- Natural Products as Modulators of Nrf2 Signaling P

- The anticancer IC50 values of synthesized compounds.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC.

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central.

- Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside.

- Synthesis and Evaluation of New Pyrazoline Deriv

- Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Vari

- Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole deriv

- Neuroprotective effects of compound 2, flavone derivatives and...

- Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegener

- Chemically-Induced Cell Wall Stapling in Bacteria - PMC.

- Natural Products as Modulators of Nrf2 Signaling P

- (PDF) Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)

- Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed.

- Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI.

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers.

- 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed.

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - MDPI.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI.

- Interference of Celastrol with Cell Wall Synthesis and Biofilm Formation in Staphylococcus epidermidis - MDPI.

- Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cancertreatmentjournal.com [cancertreatmentjournal.com]

- 3. growingscience.com [growingscience.com]

- 4. Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The 2,2-Dimethylindoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Within this versatile family, the 2,2-dimethylindoline core represents a particularly intriguing yet underexplored motif. The introduction of a gem-dimethyl group at the C2 position imparts unique stereoelectronic and conformational properties that can be strategically exploited to enhance pharmacological profiles. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into the synthetic strategies for accessing this scaffold, explore its promising utility in key therapeutic areas such as oncology and neurodegenerative diseases, and discuss the critical role of the gem-dimethyl group in optimizing drug-like properties. Detailed experimental protocols, structure-activity relationship analyses, and visualizations of relevant biological pathways are presented to equip researchers with the knowledge to leverage the this compound scaffold in their drug discovery endeavors.

The Strategic Advantage of the Gem-Dimethyl Group in the Indoline Core

The indoline nucleus, a bicyclic structure fusing a benzene ring to a pyrrolidine ring, is a privileged scaffold in drug discovery due to its presence in numerous natural products and FDA-approved drugs.[1] The substitution pattern on this core dramatically influences its biological activity. The introduction of a gem-dimethyl group at the C2 position is a strategic design element that can confer several advantages in drug development.[2][3]

The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of two methyl groups on the same carbon atom can influence the conformation of the molecule by decreasing the bond angle and favoring cyclization or restricting rotation around adjacent bonds. In the context of the this compound scaffold, this can lead to:

-

Enhanced Target Engagement and Potency: By restricting the conformational flexibility of the indoline ring, the gem-dimethyl group can pre-organize the molecule into a bioactive conformation that fits more precisely into the binding pocket of a biological target. This can lead to stronger van der Waals interactions and a more favorable entropic contribution to binding, ultimately increasing potency and selectivity.[2][3]

-

Improved Metabolic Stability and Pharmacokinetic Profile: The quaternary carbon center created by the gem-dimethyl group can block sites of metabolic oxidation, a common route of drug metabolism. This can lead to increased metabolic stability, a longer half-life, and an improved overall pharmacokinetic (DMPK) profile.[2]

-

Modulation of Physicochemical Properties: The gem-dimethyl group can influence the lipophilicity and pKa of nearby functional groups, which are critical parameters for cell permeability and target interaction.[2]

The following diagram illustrates the general structure of the this compound core and highlights the key features imparted by the gem-dimethyl substitution.

Caption: The this compound scaffold and the strategic advantages of the gem-dimethyl group.

Potential Applications in Oncology: Targeting Kinase Signaling

The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[4] A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The core structure of Sunitinib features an indolin-2-one moiety. The incorporation of a this compound core in kinase inhibitors could offer a promising strategy to enhance their efficacy and selectivity.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many cancers are driven by aberrant signaling through RTKs, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These kinases play crucial roles in tumor angiogenesis, proliferation, and metastasis. Indolin-2-one-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain and preventing the phosphorylation of downstream substrates.

The following diagram illustrates the general mechanism of action of indolin-2-one based kinase inhibitors.

Caption: Mechanism of action of this compound-based kinase inhibitors.

Structure-Activity Relationship (SAR) and the Role of the 2,2-Dimethyl Group

While specific SAR studies on this compound derivatives are limited, we can extrapolate from the extensive research on other indolin-2-one kinase inhibitors. Key interactions typically involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions in the ATP binding pocket. The gem-dimethyl group at the C2 position would occupy a hydrophobic pocket, potentially enhancing binding affinity. Furthermore, by restricting the conformation of the indoline ring, the gem-dimethyl substitution could optimize the orientation of other crucial pharmacophoric elements for improved target engagement.

| Compound Class | Target Kinase(s) | Key Structural Features | Reported Activity (IC50) | Reference |

| Hydrazonoindolin-2-ones | Multiple kinases | Varied heterocyclic moieties | Average IC50 values as low as 2.14 µM | [5][6] |

| 3-Substituted-indolin-2-ones | VEGFR | Pyridone unit | Significant enzymatic and cellular activities | [7] |

Applications in Neurodegenerative Diseases

The indole scaffold is also a key feature in many compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8] The neuroprotective effects of indole derivatives are often attributed to their antioxidant properties and their ability to modulate various signaling pathways involved in neuronal survival.

Potential Mechanisms of Neuroprotection

Derivatives of this compound could exert neuroprotective effects through several mechanisms:

-

Antioxidant Activity: The indoline core can act as a free radical scavenger, mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.

-

Modulation of Signaling Pathways: Indole-based compounds have been shown to influence pathways such as those regulated by neurotrophic factors, which are crucial for neuronal growth and survival.[8] The conformational constraints imposed by the gem-dimethyl group could enhance the selectivity and potency of these compounds for specific targets within these pathways.

The following workflow outlines a potential screening cascade for identifying neuroprotective this compound derivatives.

Caption: A workflow for the discovery of neuroprotective this compound derivatives.

Antimicrobial Applications

Indole derivatives have a long history of being investigated for their antimicrobial properties.[9][10] The this compound scaffold could serve as a valuable template for the development of novel antibacterial and antifungal agents. The lipophilic nature of the gem-dimethyl group could enhance the ability of these compounds to penetrate microbial cell membranes.

Recent studies on indoline-dione derivatives have shown promising antimicrobial activity against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus.[10] The introduction of a this compound core into such structures could be a viable strategy to optimize their antimicrobial potency and spectrum.

Experimental Protocols

General Synthesis of the this compound Scaffold

While specific protocols for the synthesis of this compound are not abundantly available in the literature, a general approach can be adapted from the synthesis of related 2-substituted indolines. One potential route involves the intramolecular cyclization of a suitably substituted N-allyl-2-isopropylaniline derivative.

A Proposed Synthetic Route:

-

N-Allylation of 2-isopropylaniline: 2-isopropylaniline is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile) to yield N-allyl-2-isopropylaniline.

-

Intramolecular Cyclization: The resulting N-allyl-2-isopropylaniline is subjected to a Lewis acid-catalyzed intramolecular cyclization. For example, treatment with a Lewis acid such as BF3·OEt2 in a non-polar solvent like dichloromethane could promote the cyclization to form the this compound ring system.

Synthesis of 2,2-Disubstituted Indolin-3-ones

A robust method for the synthesis of 2,2-disubstituted indolin-3-ones has been reported, which could be adapted for the preparation of 2,2-dimethylindolin-3-one derivatives. This method involves the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols.[11][12]

Step-by-Step Methodology:

-

Preparation of the 3-Indolyl Alcohol: A suitable indole precursor is treated with a Grignard reagent or an organolithium reagent to generate the corresponding 3-indolyl alcohol.

-

Dearomative Claisen Rearrangement: The 3-indolyl alcohol is then subjected to a[3][3] sigmatropic rearrangement to afford the 2,2-disubstituted indolin-3-one. This transformation can be promoted by heating in the presence of a suitable reagent like N,N-dimethylacetamide dimethyl acetal.[11]

Conclusion and Future Perspectives

The this compound scaffold holds significant promise as a privileged core in medicinal chemistry. The strategic incorporation of the gem-dimethyl group offers a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. While the direct exploration of this compound derivatives is still in its early stages, the wealth of data on the broader indoline and indolin-2-one families provides a strong foundation for future research. The primary areas of opportunity for this scaffold appear to be in the development of novel kinase inhibitors for oncology, neuroprotective agents for the treatment of neurodegenerative diseases, and new antimicrobial agents. Further synthetic exploration and biological evaluation of a diverse library of this compound derivatives are warranted to fully unlock the therapeutic potential of this intriguing molecular framework.

References

- CN108329248B - Preparation method of 2-methylindoline - Google P

-

Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. (URL: [Link])

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (URL: [Link])

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (URL: [Link])

-

Pharmacological profile of mephedrone analogs and related new psychoactive substances. (URL: [Link])

-

ChemInform Abstract: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. - ResearchGate. (URL: [Link])

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed. (URL: [Link])

-

Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic- Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+) - Knowledge UChicago. (URL: [Link])

-

Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed. (URL: [Link])

-

Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - NIH. (URL: [Link])

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - NIH. (URL: [Link])

-

Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC - NIH. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents - PubMed. (URL: [Link])

-

Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed. (URL: [Link])

-

Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - MDPI. (URL: [Link])

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - MDPI. (URL: [Link])

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (URL: [Link])

-

Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC - NIH. (URL: [Link])

-

Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors - PubMed. (URL: [Link])

-

Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - NIH. (URL: [Link])

-

The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed. (URL: [Link])

-

Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI. (URL: [Link])

-

Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed. (URL: [Link])

-

Indole and indoline scaffolds in drug discovery - ResearchGate. (URL: [Link])

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - Account. (URL: [Link])

-

Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC - NIH. (URL: [Link])

-

Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC. (URL: [Link])

-

Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed. (URL: [Link])

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. (URL: [Link])

-

Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL: [Link])

-

Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (URL: [Link])

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

-

Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - MDPI. (URL: [Link])

-

The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations - NIH. (URL: [Link])

-

The experimental development of bioreductive drugs and their role in cancer therapy - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 2,2-Dimethylindoline as a Precursor for Heterocyclic Compounds

An In-Depth Technical Guide for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Among its derivatives, 2,2-dimethylindoline presents a unique and versatile platform for the construction of complex heterocyclic systems. The presence of the gem-dimethyl group at the C2 position sterically blocks a common site of metabolic oxidation and provides a key structural element for directing reactivity, particularly in the synthesis of spirocyclic frameworks. This technical guide provides a comprehensive overview of this compound's synthesis and its strategic application as a precursor. We will delve into key transformations including dehydrogenation, N-functionalization, and C-H functionalization, with a particular focus on its pivotal role in diastereoselective spirocyclization reactions. This document serves as a resource for researchers, offering detailed mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on the untapped potential of this valuable building block.

The Strategic Advantage of the this compound Core

The utility of the this compound scaffold stems directly from its unique substitution pattern. Unlike simpler indolines, the gem-dimethyl group at the C2 position imparts several critical properties:

-

Steric Shielding and Stability: The quaternary C2 carbon prevents aromatization via simple dehydrogenation at this position and blocks metabolic pathways that often target the C2-H bond in other indolines. This inherent stability makes it a robust core for building more complex molecules.

-

Directing Group for Spirocyclization: The C2 carbon serves as a pre-formed spiro center. Reactions that form a new ring involving the C3 position or the nitrogen atom naturally lead to the creation of spirocyclic systems, a highly sought-after motif in drug discovery for exploring three-dimensional chemical space.

-

Foundation for Quinolines: Certain synthetic manipulations can leverage the dimethyl-substituted ring to facilitate ring-expansion reactions, providing access to substituted quinoline and quinolinone frameworks.[1]

This guide will explore how these intrinsic features are exploited in synthetic strategies to generate a diverse array of heterocyclic compounds.

Figure 1: Overview of synthetic pathways originating from this compound.

Synthesis of the this compound Precursor

A robust and scalable synthesis of the starting material is paramount. While various methods exist for indoline synthesis, a common and effective approach for 2,2-disubstituted indolines involves the cyclization of appropriately substituted anilines. A representative method is the acid-mediated cyclization of N-prenylaniline.

Experimental Protocol: Synthesis of this compound

Reaction Scheme: N-Prenylaniline → this compound

-

Reagents and Materials:

-

N-Prenylaniline (1.0 equiv)

-

Polyphosphoric acid (PPA) or a strong protic acid like H₂SO₄

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

-

Procedure:

-

To a flask charged with polyphosphoric acid (approx. 10 times the weight of the aniline), heat the mixture to 80-100 °C.

-

Slowly add N-prenylaniline to the hot PPA with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

-

Allow the reaction mixture to cool to room temperature and then carefully quench by pouring it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford pure this compound.

-

Key Synthetic Transformations and Applications

Aromatization: Access to 2,2-Dimethylindoles

While the C2 position is blocked, dehydrogenation of the five-membered ring is a key transformation that converts the indoline core into the corresponding indole. This provides access to 2,2-dimethyl-2H-indoles (indolenines) or, after rearrangement, other substituted indoles. These indolenine structures are valuable intermediates for further functionalization. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a standard and efficient method.[2]

Table 1: Comparison of Catalysts for Indoline Dehydrogenation

| Catalyst System | Temperature (°C) | H₂ Acceptor/Oxidant | Typical Yield (%) | Reference |

| 5 wt% Pd/C | 180-210 | None (H₂ release) | >95 | [2] |

| Crabtree's Catalyst | 80-100 | t-butylethylene | >90 | [3] |

| Pd(OAc)₂ / O₂ | 100 | O₂ (air) | 85-95 | [4] |

N-Functionalization: Diversifying the Core

The secondary amine of the indoline nucleus is a prime site for introducing molecular diversity. Standard N-alkylation, N-acylation, and N-arylation (e.g., Buchwald-Hartwig coupling) reactions proceed readily, allowing for the attachment of a wide range of functional groups.[5] This is particularly important in medicinal chemistry for modulating properties like solubility, receptor binding, and metabolic stability. For instance, kinetic resolution of N-Boc-2-arylindolines has been achieved through deprotonation with a chiral base, enabling the synthesis of enantioenriched 2,2-disubstituted indolines.[6]

C-H Functionalization: Modern Synthetic Strategies

Direct functionalization of C-H bonds on the aromatic ring of the indoline scaffold represents a highly atom-economical approach to complex derivatives.[7] Transition metal-catalyzed reactions, often directed by the nitrogen atom or a removable directing group, can achieve regioselective arylation, alkenylation, or alkylation at the C4-C7 positions.[8] While less explored for the 2,2-dimethyl derivative specifically, these methods provide a powerful toolkit for late-stage functionalization, enabling rapid generation of compound libraries for screening.[9][10]

Cornerstone Application: Synthesis of Spiro[indoline] Heterocycles

The most prominent application of this compound is as a precursor to spirocyclic systems. The C3 position, being a methylene group adjacent to both the aromatic ring and the amine, is readily functionalized and serves as the linchpin for constructing the second ring of the spiro-system.

Figure 2: General workflow for the synthesis of spiro[indoline-pyrrolidine] derivatives.

A powerful strategy involves the multi-component reaction between an indoline derivative, an isatin (or similar carbonyl compound), and a dipolarophile like dimethyl acetylenedicarboxylate (DMAD).[11][12]

Reaction Scheme: Isatin + Arylamine + DMAD → Spirooxindole-pyrroline

This protocol illustrates the general principle often adapted for indoline precursors.

-

Reagents and Materials:

-

Isatin derivative (1.0 equiv)

-

Substituted arylamine (1.0 equiv)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)

-

p-Toluenesulfonic acid (p-TSA) (0.5 mM catalyst)

-

Ethanol (Solvent)

-

n-Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve the isatin derivative and the arylamine in ethanol.

-

Add the catalytic amount of p-TSA to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate Schiff base.

-

Add DMAD dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography using a gradient of n-hexane and ethyl acetate to yield the pure spiro compound.

-

Causality in Protocol Design: The choice of an acid catalyst like p-TSA is critical for promoting the initial condensation between the isatin and the arylamine to form the imine intermediate.[11] This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with the electron-deficient alkyne (DMAD). Ethanol is often chosen as a green and effective solvent for this transformation. The reaction proceeds efficiently at room temperature, highlighting the inherent reactivity of the components.

Pharmacological Relevance of Derived Heterocycles

The heterocyclic scaffolds derived from this compound are of significant interest to drug development professionals.

-

Spirooxindoles: This class of compounds is prevalent in natural products and exhibits a wide range of biological activities, including anticancer and antimicrobial properties.[11][13]

-

Quinolines: The quinoline core is found in numerous FDA-approved drugs, known for activities ranging from antimalarial to anticancer.[14]

-

Functionalized Indoles: As a privileged structure, the indole nucleus is a cornerstone of medicinal chemistry, with derivatives showing activity against a vast array of biological targets.[9]

The ability to generate these valuable heterocyclic systems from a common, structurally unique precursor like this compound underscores its importance in modern synthetic and medicinal chemistry.

Conclusion and Future Outlook